Deschloro-(S)-efavirenz is a chemical compound that is a derivative of efavirenz, an antiretroviral medication used primarily to treat HIV infection. The compound is characterized by the absence of a chlorine atom that is present in its parent compound. This modification can potentially alter the pharmacological properties and efficacy of the drug.
Deschloro-(S)-efavirenz is synthesized through various chemical processes that involve the modification of efavirenz. The synthesis typically employs specific reagents and conditions to achieve the desired structural changes while maintaining the integrity of the active pharmaceutical ingredient.
Deschloro-(S)-efavirenz belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds inhibit the reverse transcriptase enzyme, which is crucial for the replication of HIV, thereby preventing viral replication and proliferation.
The synthesis of Deschloro-(S)-efavirenz can be achieved through several methods, primarily focusing on the selective removal of chlorine from efavirenz. One notable approach involves the use of nucleophilic substitution reactions where chlorine is replaced by another functional group or removed entirely.
Deschloro-(S)-efavirenz retains a similar core structure to efavirenz but lacks one chlorine atom. Its molecular formula can be represented as C₁₄H₁₃F₃N₂O, indicating that it has three fluorine atoms and two nitrogen atoms in its structure.
The primary reaction involved in the synthesis of Deschloro-(S)-efavirenz is dechlorination. This reaction can be facilitated through various mechanisms, including:
Deschloro-(S)-efavirenz functions similarly to efavirenz by inhibiting the reverse transcriptase enzyme necessary for HIV replication.
Deschloro-(S)-efavirenz is primarily studied for its potential as an antiretroviral agent. Research into its pharmacokinetics, efficacy, and safety profile continues to be important for understanding its role in HIV treatment regimens.
The exploration of Deschloro-(S)-efavirenz represents an ongoing effort to enhance HIV treatment options through chemical innovation and optimization of existing compounds.
Deschloro-(S)-efavirenz is a structurally modified analogue of the clinically established non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz. The core structure retains the benzoxazin-2-one scaffold characteristic of efavirenz derivatives but lacks the chlorine substituent at the 6-position of the benzoxazine ring. The molecular formula is C₁₄H₉F₃NO₂, with a molecular weight of 280.23 g/mol, distinguishing it from the parent compound efavirenz (C₁₄H₉ClF₃NO₂, 315.68 g/mol) [1] [9].
Key structural features include:
Table 1: Structural Descriptors of Deschloro-(S)-efavirenz
Property | Value/Description |
---|---|
Molecular formula | C₁₄H₉F₃NO₂ |
Molecular weight | 280.23 g/mol |
Chiral center | C4 (S-configuration) |
Key substituents | –CF₃, –C≡C–cyclopropyl |
Core heterocycle | 1,4-Dihydro-2H-3,1-benzoxazin-2-one |
Computational and crystallographic analyses indicate that deletion of the chlorine atom increases electron density in the aromatic ring, potentially altering π-stacking interactions and metabolic susceptibility compared to efavirenz [2] [9].
The systematic name for deschloro-(S)-efavirenz follows IUPAC guidelines for benzoxazine derivatives. The parent compound is designated as 3,1-benzoxazin-2-one, with substituents ordered alphabetically and stereochemistry specified:
(4S)-4-(Cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Breaking down the nomenclature:
Common naming conventions include:
Numbering follows IUPAC priority rules: the benzoxazine nitrogen is position 1, the fused benzene carbon adjacent to oxygen is C2, and the chiral center is C4. The absence of chlorine at C6 differentiates it from efavirenz (systematic name: (4S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one) [1] [6].
Deschloro-(S)-efavirenz serves as a critical structural probe for elucidating structure-activity relationships (SAR) within the efavirenz pharmacophore. Key comparisons include:
Table 2: Comparative Analysis of Efavirenz Derivatives
Compound | Molecular Formula | Substituent at C6 | Key Structural Features | Metabolic Implications |
---|---|---|---|---|
Efavirenz | C₁₄H₉ClF₃NO₂ | Chlorine | Electron-withdrawing Cl stabilizes aromatic ring | Prone to CYP450-mediated 8-hydroxylation |
Deschloro-(S)-efavirenz | C₁₄H₉F₃NO₂ | Hydrogen | Increased electron density at C6/C7 | Altered oxidation susceptibility |
8-Hydroxyefavirenz | C₁₄H₉ClF₃NO₃ | Chlorine, 8-OH | Catechol-like structure | Forms quinoid metabolites via oxidation |
7-Hydroxyefavirenz | C₁₄H₉ClF₃NO₃ | Chlorine, 7-OH | Phenolic metabolite | Less prone to quinone formation than 8-isomer |
The trifluoromethyl and cyclopropylethynyl groups remain conserved across analogues, underscoring their roles in:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7